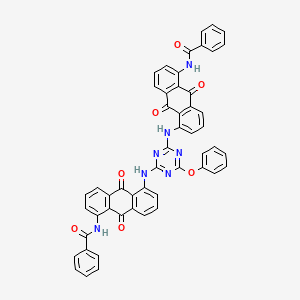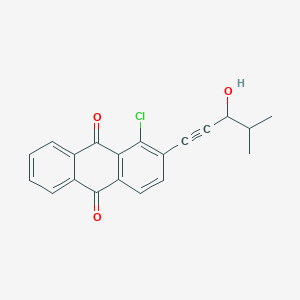
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione is a complex organic compound characterized by its anthracene backbone, which is substituted with a chlorine atom and a hydroxy-methylpentynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the chlorination of anthracene-9,10-dione to introduce the chlorine atom at the 1-position. This is followed by a Sonogashira coupling reaction to attach the 3-hydroxy-4-methylpent-1-yn-1-yl group. The reaction conditions often include:
Chlorination: Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent like dichloromethane (CH₂Cl₂).
Sonogashira Coupling: Palladium catalyst (Pd(PPh₃)₄), copper iodide (CuI) as a co-catalyst, and an amine base like triethylamine (Et₃N) in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl groups in the anthracene-9,10-dione can be reduced to hydroxyl groups using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH₂Cl₂), Jones reagent in acetone.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., dimethylformamide (DMF)).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione depends on its application:
In medicinal chemistry: , it may interact with cellular proteins and enzymes, disrupting specific pathways involved in cancer cell proliferation.
In organic electronics: , its electronic properties facilitate charge transport and light emission, making it suitable for use in OLEDs and OPVs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloroanthracene-9,10-dione: Lacks the hydroxy-methylpentynyl group, making it less versatile in chemical reactions.
2-(3-Hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione:
Anthracene-9,10-dione: The parent compound, which is less functionalized and thus less reactive.
Uniqueness
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and a wide range of applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Eigenschaften
CAS-Nummer |
322642-08-0 |
|---|---|
Molekularformel |
C20H15ClO3 |
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
1-chloro-2-(3-hydroxy-4-methylpent-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H15ClO3/c1-11(2)16(22)10-8-12-7-9-15-17(18(12)21)20(24)14-6-4-3-5-13(14)19(15)23/h3-7,9,11,16,22H,1-2H3 |
InChI-Schlüssel |
HIVZPTBQXWEQRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



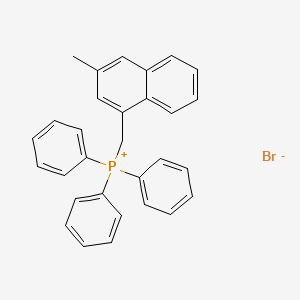
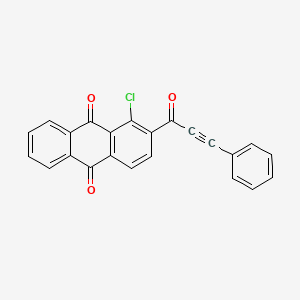
![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)

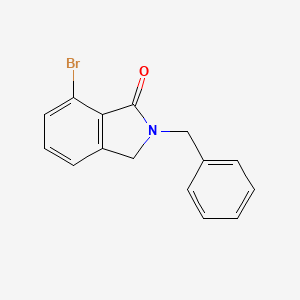
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
![1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13139579.png)
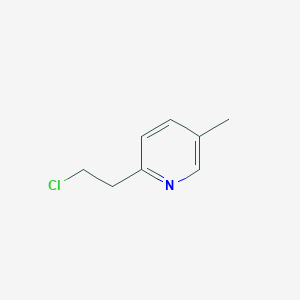
![2-{4-[(4-Amino-2-Methylpyrimidin-5-Yl)methyl]-3-Methylthiophen-2-Yl}ethanol](/img/structure/B13139582.png)
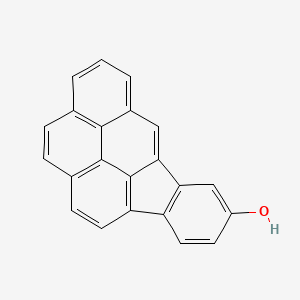
![4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline](/img/structure/B13139594.png)
